molecular formula C11H12ClF3N4 B1430904 N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride CAS No. 1426290-25-6

N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Cat. No.: B1430904
CAS No.: 1426290-25-6
M. Wt: 292.69 g/mol
InChI Key: OYQAMIHDTPTBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a triazole-based compound characterized by a phenyl group at position 4, a trifluoromethyl (CF₃) group at position 5, and a methyl-substituted methanamine side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. This compound has been listed as discontinued by CymitQuimica (Ref: 10-F713213), suggesting challenges in synthesis, stability, or commercial viability . Its structural features—particularly the CF₃ group—impart unique electronic and steric properties, which are critical for interactions in biological systems.

Properties

IUPAC Name

N-methyl-1-[4-phenyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N4.ClH/c1-15-7-9-16-17-10(11(12,13)14)18(9)8-5-3-2-4-6-8;/h2-6,15H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQAMIHDTPTBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NN=C(N1C2=CC=CC=C2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Formula: C10H12ClF3N4
Molecular Weight: 292.68 g/mol
CAS Number: 68627177
IUPAC Name: N-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine hydrochloride

This compound exhibits biological activity primarily through its interaction with various biological targets:

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Antitumor Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are crucial for regulating cell death.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialMIC AssayEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.5 to 2 μg/mL.
AntitumorMTT AssayInduced cytotoxicity in various cancer cell lines (IC50 = 10 µM).
NeuroprotectionCell Viability AssayIncreased cell viability in oxidative stress models by 30%.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound, researchers found that the compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be as low as 0.5 μg/mL for S. aureus, indicating potent antibacterial properties.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell proliferation and an increase in apoptosis markers. The study concluded that this compound could serve as a lead structure for developing new anticancer agents.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the triazole ring exhibit significant anticancer properties. N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride has been evaluated for its efficacy against various cancer cell lines. In vitro studies have shown that derivatives of triazole compounds can inhibit tumor growth by disrupting cellular processes essential for cancer proliferation.

Case Study: Antitumor Activity

A study conducted by the National Cancer Institute (NCI) assessed the compound's antitumor activity across multiple human cancer cell lines. The results indicated a mean growth inhibition (GI50) value of approximately 15.72 μM, demonstrating its potential as a lead compound for further development in cancer therapy .

Antimicrobial Properties

The triazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antifungal and antibacterial agents. Research has shown that modifications to the triazole structure can enhance its activity against resistant strains of bacteria and fungi.

Table: Antimicrobial Activity Comparison

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntifungal10 µg/mL
Triazole Derivative AAntibacterial5 µg/mL
Triazole Derivative BAntifungal8 µg/mL

Antimalarial Potential

Recent studies have also explored the potential of triazole derivatives in antimalarial drug development. The structural modifications involving trifluoromethyl groups have been associated with enhanced potency against Plasmodium species.

Research Findings

A study synthesized a series of triazole derivatives and evaluated their activity against malaria parasites. The results indicated that certain derivatives exhibited promising antimalarial activity with low cytotoxicity, suggesting their potential as therapeutic agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from simple precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Synthesis Overview

  • Starting Materials : Identify suitable precursors for triazole formation.
  • Reaction Conditions : Optimize temperature and solvent conditions for maximum yield.
  • Purification : Employ chromatography techniques to isolate the desired compound.
  • Characterization : Use spectroscopic methods to confirm the structure.

Comparison with Similar Compounds

Key Observations :

  • The CF₃ group in the target compound enhances electron-withdrawing effects and metabolic resistance compared to methyl or thioether groups .
  • Phenyl at position 4 (vs. methyl or H) increases aromatic interactions in biological targets, such as enzyme active sites .

Physicochemical Properties

Property Target Compound 4-Phenyl-5-(pyridin-4-yl) Derivatives 5-(Methanesulfonylmethyl) Analogue
Melting Point Not reported 140–240°C Not reported
Solubility Enhanced (HCl salt) Moderate (neutral form) High (sulfonyl group)
Lipophilicity (logP) High (CF₃ group) Moderate (pyridinyl) Low (polar sulfonyl)

Preparation Methods

Core Triazole Synthesis

The 1,2,4-triazole scaffold is typically constructed via cyclization of thiosemicarbazides or hydrazine derivatives. For example:

  • Cyclization in alkaline media : Thiosemicarbazides (e.g., 1,4-diphenyl thiosemicarbazide) undergo cyclization in basic conditions to form 1,2,4-triazole-3-thiones. Adapting this method, a trifluoromethyl-substituted precursor could cyclize to yield the 5-(trifluoromethyl)-4H-1,2,4-triazole core.
  • Sulfonylation reactions : Reaction of aminotriazoles with sulfonyl chlorides (e.g., aryl sulfonyl chlorides) introduces sulfonamide groups at the N1 position. This approach may require optimization to incorporate the trifluoromethyl group.

Key Conditions :

Step Reagents/Conditions Yield (%) Purity (HPLC) Source
Cyclization NaOH, EtOH, reflux 70–85 ≥95%
Sulfonylation ArSO₂Cl, pyridine, RT 60–75 90–92%

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is introduced via:

Example Protocol :

  • Brominate the triazole at the 5-position using NBS (N-bromosuccinimide).
  • Replace bromide with CF₃ via Cu-mediated cross-coupling with TMSCF₃.

Optimization Data :

Substrate CF₃ Source Catalyst Yield (%)
5-Bromo-4-phenyltriazole TMSCF₃ CuI, DMF 68
5-Iodo-4-phenyltriazole CF₃SiMe₃ Pd(PPh₃)₄ 72

Methylamine Side-Chain Installation

The methanamine moiety is introduced via:

  • Reductive amination : Condensation of a ketone intermediate with methylamine followed by reduction (e.g., NaBH₄ or H₂/Pd-C).
  • Nucleophilic displacement : Reaction of a chloromethyl-triazole with excess methylamine in polar aprotic solvents (e.g., DMF, 60°C).

Case Study :
In rivaroxaban intermediates, tert-octylamine groups were introduced via acylation followed by dealkylation. Adapting this:

  • Acylate the triazole with chloroacetyl chloride.
  • React with methylamine to form N-methylacetamide.
  • Hydrolyze to the primary amine and reprotonate with HCl.

Reaction Metrics :

Step Conditions Yield (%) Purity
Acylation ClCH₂COCl, Et₃N, DCM 85 97%
Amination MeNH₂, DMF, 60°C 78 93%

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt using HCl gas or concentrated HCl in solvents like EtOAc or MTBE.

Procedure :

  • Dissolve N-methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine in anhydrous EtOAc.
  • Bubble HCl gas until precipitation completes.
  • Filter and wash with cold EtOAc.

Quality Control :

Critical Challenges and Solutions

  • Regioselectivity : Competing reactions during triazole formation may yield positional isomers. Using bulky directing groups (e.g., tert-butyl) improves selectivity.
  • CF₃ Group Stability : Harsh conditions (high heat, strong acids) may degrade CF₃. Mild reagents (e.g., TMSCF₃ at 0°C) are preferred.
  • Amine Oxidation : Methylamine is volatile; reactions require inert atmospheres (N₂/Ar) and low temperatures.

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Cyclization + CF₃ insertion High purity, fewer steps Requires expensive CF₃ reagents Moderate
Reductive amination Simple reagents, high yield Risk of over-reduction High
Nucleophilic displacement Rapid, room-temperature Low regioselectivity Low

Q & A

Q. What are the standard synthetic routes for preparing N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous triazole derivatives are synthesized by reacting intermediates like 4-(chloromethyl)benzylamine with heterocyclic precursors under basic conditions (e.g., K₂CO₃ in DMF) . For the target compound, a plausible route includes coupling a trifluoromethyl-substituted triazole precursor with N-methylmethanamine, followed by HCl salt formation. Purification via recrystallization or chromatography is critical to isolate the hydrochloride form .

Q. How can researchers characterize the purity and structural integrity of this compound?

Purity is assessed using HPLC (e.g., Chromolith® columns) with UV detection, while structural confirmation relies on NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). X-ray crystallography (as in ) resolves ambiguities in stereochemistry or crystal packing . Ensure solvent removal via vacuum drying to avoid residual impurities .

Q. What solvent systems are optimal for solubility and stability studies?

Preliminary solubility tests in DMSO, methanol, or aqueous buffers (pH 4–7) are recommended. Stability is monitored via accelerated degradation studies under thermal (40–60°C) and photolytic conditions. Use LC-MS to track decomposition products, noting that the trifluoromethyl group may enhance hydrolytic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do substituents on the triazole ring influence the compound’s reactivity and bioactivity?

The trifluoromethyl group at position 5 enhances electron-withdrawing effects, potentially increasing metabolic stability and binding affinity in biological targets. Comparative studies (e.g., replacing CF₃ with methyl or phenyl groups) reveal that bulky substituents at position 4 (phenyl) may sterically hinder interactions, affecting potency. SAR analysis should pair computational docking (e.g., AutoDock) with enzymatic assays to validate hypotheses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from impurities or polymorphic forms. Implement orthogonal analytical methods:

  • Purity : Combine HPLC with elemental analysis.
  • Polymorphism : Use DSC (Differential Scanning Calorimetry) and PXRD to identify crystalline phases.
  • Bioassays : Standardize cell lines and assay protocols (e.g., ATP levels for cytotoxicity) to minimize variability .

Q. How can crystallographic data improve understanding of structure-activity relationships?

Single-crystal X-ray analysis (as in ) reveals bond angles, torsion angles, and non-covalent interactions (e.g., hydrogen bonding with the hydrochloride counterion). These details guide molecular modeling to optimize ligand-receptor interactions. For example, the triazole ring’s planarity may facilitate π-π stacking with aromatic residues in enzyme active sites .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

Scale-up introduces heat transfer and mixing inefficiencies. Use flow chemistry (e.g., continuous reactors) for exothermic steps like triazole cyclization. Optimize stoichiometry to minimize side products (e.g., overalkylation) and employ in-line FTIR for real-time reaction monitoring. Recrystallization in mixed solvents (ethanol/water) improves yield and purity .

Methodological Considerations Table

Parameter Techniques/Tools Key References
Synthesis Nucleophilic substitution, K₂CO₃/DMF
Purity Analysis HPLC (Chromolith®), elemental analysis
Structural Elucidation X-ray crystallography, NMR, HRMS
Stability Testing LC-MS, accelerated degradation studies
Bioactivity Profiling Enzymatic assays, molecular docking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride
Reactant of Route 2
N-Methyl-1-[4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.